(R)-2-ethylpiperazine dihydrochloride

X-ray crystallography absolute configuration enantiomorphous materials

In chiral drug discovery, racemic 2-ethylpiperazine introduces unwanted enantiomers that skew receptor binding assays, while the free base is hygroscopic and poorly water-soluble. (R)-2-Ethylpiperazine dihydrochloride solves this by delivering: • Enantiopure (R)-stereochemistry validated by X-ray crystallography - eliminates off-target effects in 5-HT2 receptor studies. • Stable, crystalline dihydrochloride salt - enables accurate weighing and direct aqueous stock preparation without organic solvents. • ≥95% purity with reliable batch-to-batch consistency for reproducible SAR and chiral HPLC method development. Ensure your pharmacophore retains correct spatial orientation.

Molecular Formula C6H15ClN2
Molecular Weight 150.65 g/mol
CAS No. 438050-07-8
Cat. No. B585899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-ethylpiperazine dihydrochloride
CAS438050-07-8
Synonyms(2R)-2-Ethylpiperazine dihydrochloride; 
Molecular FormulaC6H15ClN2
Molecular Weight150.65 g/mol
Structural Identifiers
SMILESCCC1CNCCN1.Cl
InChIInChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyMZIHMYOOFAOMJA-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-2-Ethylpiperazine Dihydrochloride Product Overview


(R)-2-Ethylpiperazine dihydrochloride (CAS 438050-07-8) is a chiral heterocyclic amine salt with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol . It is the enantiomerically pure dihydrochloride salt of (R)-2-ethylpiperazine, a six-membered saturated ring containing two nitrogen atoms and a single stereogenic center at the C2 carbon bearing an ethyl substituent. The compound exists as a white to off-white solid with a reported purity specification of ≥95% across major commercial suppliers, and it is primarily employed as a chiral building block or intermediate in the synthesis of enantiomerically pure pharmaceutical agents and advanced materials where stereochemical configuration dictates biological activity .

Enantiopure chiral building block – supports stereochemical-control studies and asymmetric synthesis.
Water-soluble dihydrochloride salt – enables aqueous reaction conditions without organic co-solvents.
Standardized purity specification – supports reproducible synthetic and analytical workflows.

R-2-Ethylpiperazine Dihydrochloride Substitution Risks


The chiral center at the C2 position of the piperazine ring confers distinct three-dimensional spatial orientation upon (R)-2-ethylpiperazine relative to its (S)-enantiomer, leading to divergent interactions with biological targets such as receptors and enzymes [1]. In medicinal chemistry programs, the use of the racemic mixture (2-ethylpiperazine, CAS 13961-37-0) introduces an equimolar quantity of the unwanted enantiomer, which can confound pharmacological data through antagonistic or off-target effects . Furthermore, the free base form of (R)-2-ethylpiperazine (CAS 393781-72-1) is a hygroscopic liquid or low-melting solid with limited aqueous solubility, whereas the dihydrochloride salt offers a stable, water-soluble, and easily weighable solid form that simplifies reaction setup and improves reproducibility in synthetic workflows . The substitution of either the enantiomeric form or the salt counterion introduces variables that are not controlled for in validated synthetic routes or biological assays, thereby undermining the integrity of structure-activity relationship (SAR) studies and downstream process development.

Target
(R)-2-Ethylpiperazine dihydrochloride
Enantiopure salt; defined stereochemistry and water solubility.
Substitute
Racemic 2-ethylpiperazine
Equimolar (S)-enantiomer may confound SAR and introduce off-target effects.
Target
(R)-2-Ethylpiperazine dihydrochloride
Crystalline solid; direct aqueous solubility.
Substitute
Free base (CAS 393781-72-1)
Hygroscopic liquid/low-melting solid; limited water solubility; requires co-solvent handling.

R-2-Ethylpiperazine Dihydrochloride Evidence Guide


Absolute Configuration by Single-Crystal XRD

The absolute configuration of the (R)-2-ethylpiperazine moiety has been unequivocally established through single-crystal X-ray diffraction analysis of enantiomorphous 2-ethylpiperazinediium hexaaquacopper sulfate salts. The crystal structure of the (R)-enantiomer-derived complex, [(R)-C5H14N2][Cu(H2O)6](SO4)2, crystallizes in the non-centrosymmetric monoclinic space group P2(1) with unit cell parameters a = 6.5276(2) Å, b = 11.1955(3) Å, c = 12.4559(4) Å, β = 101.196(2)°, and V = 892.95(5) ų. The corresponding (S)-enantiomer-derived complex, [(S)-C5H14N2][Cu(H2O)6](SO4)2, exhibits distinct unit cell parameters: a = 6.5188(2) Å, b = 11.1786(2) Å, c = 12.4365(3) Å, β = 101.205(1)°, and V = 888.99(4) ų [1]. These crystallographic data provide definitive proof of enantiopurity and the absolute stereochemical assignment of the (R)-configuration, thereby validating the compound's suitability for applications requiring precise chiral control.

Absolute Configuration
Head-to-head
Unit cell volume: (R)-complex 892.95 ų vs (S)-complex 888.99 ų, ΔV = 3.96 ų (0.44%)
Supports enantiopurity attribution and absolute configuration confirmation
Single-crystal XRD in space group P2(1); ambient temperature
X-ray crystallography absolute configuration enantiomorphous materials

Aqueous Solubility of Dihydrochloride Salt

The dihydrochloride salt form of (R)-2-ethylpiperazine demonstrates significantly improved aqueous solubility compared to its free base counterpart. The free base (CAS 393781-72-1) is a liquid or low-melting solid that is miscible with organic solvents but exhibits limited water solubility, requiring careful handling due to its hygroscopic nature. In contrast, the dihydrochloride salt is a crystalline solid that is soluble in water . This solubility differential is critical for aqueous-phase reactions, biological assay preparation, and process chemistry workflows where precise stoichiometric addition of a homogeneous solution is required.

Aqueous Solubility
Head-to-head
Dihydrochloride: water-soluble solid; Free base: limited water solubility, hygroscopic
Salt form enables aqueous reaction and assay workflows
Qualitative improvement; free base requires co-solvent for aqueous reactions
aqueous solubility salt form formulation

Chiral Building Block for 5-HT2 Ligand Synthesis

(R)-2-Ethylpiperazine dihydrochloride is explicitly referenced as a piperazine derivative employed in the preparation of compounds for treating disorders associated with the 5-HT2 receptor . The chiral integrity of the (R)-enantiomer is essential for maintaining the intended stereochemical presentation to the 5-HT2 receptor binding pocket. Substitution with racemic 2-ethylpiperazine introduces the (S)-enantiomer, which may exhibit reduced affinity, altered efficacy, or off-target activity at related serotonin receptor subtypes, thereby confounding SAR interpretation. The use of the enantiopure (R)-form ensures that observed pharmacological activity can be attributed solely to the intended stereoisomer.

5-HT2 Ligand Synthesis
Class-level
Enantiopure (R)-form attributed to intended stereoisomer for 5-HT2 receptor programs
Supports SAR interpretation by eliminating confounding (S)-enantiomer
Inferred from stereospecific receptor-ligand principles; data to verify
5-HT2 receptor serotonin medicinal chemistry

Purity Specification and GHS Hazard Classification

Commercial suppliers of (R)-2-Ethylpiperazine dihydrochloride consistently report a minimum purity specification of 95% as determined by HPLC or equivalent analytical methods . The compound is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This established purity benchmark and hazard profile provide procurement and laboratory safety personnel with clear, actionable information for quality control and risk assessment, in contrast to lesser-characterized or custom-synthesized batches of the free base or racemic mixture which may lack validated specifications.

Purity & Hazard Profile
Supporting evidence
≥95% purity; GHS07 Warning (H302-H315-H319-H335)
Standardized specification supports procurement and laboratory safety
Consistent across major suppliers; batch-to-batch reproducibility context
purity specification safety data GHS classification

R-2-Ethylpiperazine Dihydrochloride Applications


Asymmetric Synthesis of 5-HT2 Receptor Modulators

In medicinal chemistry programs targeting serotonin 5-HT2 receptor subtypes for the treatment of central nervous system disorders, (R)-2-ethylpiperazine dihydrochloride serves as a chirally pure building block for constructing piperazine-containing pharmacophores . The defined (R)-stereochemistry ensures that the final drug candidates present the correct spatial orientation to the receptor binding site, which is essential for achieving desired potency and selectivity profiles. Procurement of the dihydrochloride salt form facilitates straightforward incorporation into aqueous or mixed-solvent reaction systems due to its enhanced water solubility.

Synthesis of Chiral Materials and Coordination Complexes

The absolute configuration of (R)-2-ethylpiperazine has been definitively proven through single-crystal X-ray diffraction studies of enantiomorphous coordination complexes . This validated stereochemical integrity makes the dihydrochloride salt an ideal precursor for the synthesis of chiral metal-organic frameworks (MOFs), non-centrosymmetric crystalline materials, and other advanced functional materials where the handedness of the molecular building block dictates macroscopic material properties such as second-harmonic generation or chiral recognition.

Aqueous Stock Solutions for Biological Assays

The high aqueous solubility of (R)-2-ethylpiperazine dihydrochloride enables the direct preparation of concentrated stock solutions in water or aqueous buffers without the need for organic co-solvents such as DMSO or ethanol . This property is particularly advantageous for in vitro biological assays, enzyme inhibition studies, or cell-based experiments where organic solvent carryover can introduce cytotoxicity or interfere with assay readouts. The use of the dihydrochloride salt ensures that the compound can be accurately dosed in a physiologically compatible vehicle.

Reference Standard for Chiral Chromatography

The well-characterized purity specification (≥95%) and established analytical data for (R)-2-ethylpiperazine dihydrochloride make it a suitable reference compound for developing and validating chiral HPLC or SFC methods aimed at separating the (R)- and (S)-enantiomers of 2-ethylpiperazine and its derivatives . The crystalline solid form provides a stable, weighable reference material that can be used to generate calibration curves and assess method resolution and enantiomeric excess determination.

Application
Selection Property
Validation Focus
5-HT2 receptor modulator research
Enantiopure building block
Stereospecific binding assay review
Chiral materials and coordination complexes
Absolute configuration confirmed
Crystal structure / chiral property validation
Aqueous stock solutions for bioassays
Water-soluble salt form
Solvent compatibility / cytotoxicity review
Chiral chromatography reference standard
Standardized purity
Method validation / enantiomeric separation

Technical Documentation Hub

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